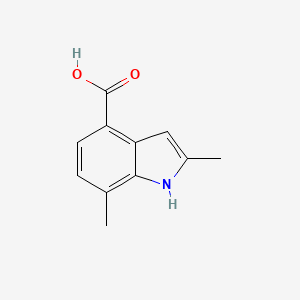

2,7-Dimethyl-1H-indole-4-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Advanced Chemical and Biomedical Research

The indole scaffold is a recurring motif in a multitude of natural products and synthetic drugs, owing to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules. researchgate.net The indole nucleus can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.net

The inherent bioactivity of the indole core has led to its incorporation into a wide range of therapeutic agents. Marketed drugs containing the indole moiety span a broad spectrum of indications, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-psychotic agents. researchgate.net This wide-ranging therapeutic utility has cemented the indole scaffold as a critical component in modern drug discovery and development. researchgate.net

The versatility of the indole ring is further enhanced by the relative ease with which it can be functionalized at various positions. This allows for the fine-tuning of the steric, electronic, and lipophilic properties of the molecule, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. The development of novel synthetic methodologies for the construction and derivatization of the indole nucleus continues to be an active area of chemical research. openmedicinalchemistryjournal.com

Overview of Substituted Indole Carboxylic Acid Research Trajectories

The addition of a carboxylic acid group to the indole scaffold introduces a key functional handle that can significantly influence the biological activity of the resulting molecule. Indole carboxylic acids have been explored for a wide array of therapeutic applications, with research focusing on their potential as inhibitors of various enzymes and as antagonists of cell surface receptors.

For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. beilstein-journals.org In a different therapeutic area, certain indole-3-carboxylic acid derivatives have shown promise as antihypertensive agents. Research in this area has also extended to the development of indole-based compounds as anticancer agents and Src kinase inhibitors. chapman.edu

The position of the carboxylic acid group on the indole ring, as well as the nature and position of other substituents, plays a critical role in determining the biological activity and selectivity of these compounds. Structure-activity relationship (SAR) studies are therefore a cornerstone of research in this field, guiding the design of new analogues with improved potency and a more favorable therapeutic profile.

Contextualizing 2,7-Dimethyl-1H-indole-4-carboxylic acid within Indole Chemistry

Detailed research findings and extensive biological activity data for this compound are not widely available in the public domain. However, its chemical structure, featuring a carboxylic acid at the 4-position and methyl groups at the 2- and 7-positions of the indole ring, allows for a contextual understanding of its potential properties and research significance based on the established principles of indole chemistry.

The study of dimethylated indole derivatives has revealed that the position of the methyl groups can have a profound effect on biological activity. For example, in the context of anticancer research, the presence and location of methyl substituents on the indole ring have been shown to be critical for activity. chapman.edu Therefore, it is plausible that this compound could exhibit unique biological properties worthy of further investigation.

To provide a comparative context, the properties of the parent compound, indole-4-carboxylic acid, are presented in the table below.

Table 1: Physicochemical Properties of Indole-4-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 213-214 °C |

This data is for the parent compound and is provided for contextual purposes. nih.gov

The addition of two methyl groups to this core structure to form this compound would increase its molecular weight and likely its lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

Further synthetic and biological evaluation of this compound is necessary to fully elucidate its chemical and pharmacological characteristics and to determine its potential as a lead compound in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-8(11(13)14)9-5-7(2)12-10(6)9/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPPHEXJRUSGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,7 Dimethyl 1h Indole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. hw.ac.uk The spectrum of 2,7-Dimethyl-1H-indole-4-carboxylic acid is expected to show distinct signals for the aromatic protons, the N-H proton, the carboxylic acid proton, and the protons of the two methyl groups.

The indole (B1671886) N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (δ 10.0-12.0 ppm) due to its acidic nature and involvement in hydrogen bonding. Similarly, the carboxylic acid -COOH proton is expected to be a broad singlet in the region of δ 11.0-13.0 ppm. oregonstate.edu

The protons on the indole ring will exhibit signals in the aromatic region (δ 6.5-8.0 ppm). Specifically, the H3 proton should appear as a singlet or a finely split multiplet. The H5 and H6 protons, being on the benzene (B151609) portion of the indole ring, would likely appear as doublets due to coupling with each other (ortho-coupling).

The two methyl groups (at C2 and C7) are in different environments and are expected to resonate as sharp singlets in the upfield region (δ 2.0-3.0 ppm), as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound Data is predicted based on known chemical shifts for indole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 1-H (N-H) | 11.5 - 12.5 | broad singlet |

| COOH | 11.0 - 13.0 | broad singlet |

| 3-H | 7.0 - 7.3 | singlet |

| 5-H | 7.2 - 7.5 | doublet |

| 6-H | 6.8 - 7.1 | doublet |

| 2-CH₃ | 2.4 - 2.6 | singlet |

| 7-CH₃ | 2.3 - 2.5 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. cognitoedu.org Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are spread over a wider range than in ¹H NMR, making it easier to distinguish individual carbons. libretexts.org

The carboxylic acid carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the δ 165-185 ppm range. libretexts.org The aromatic and indole ring carbons will resonate between δ 100-140 ppm. Quaternary carbons (C2, C4, C7, C3a, C7a) often show weaker signals. The two methyl carbons will appear at the most upfield region of the spectrum, typically between δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound Data is predicted based on known chemical shifts for indole derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 168 - 175 |

| C2 | 135 - 140 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 122 - 128 |

| C6 | 118 - 124 |

| C7 | 130 - 135 |

| C7a | 132 - 138 |

| 2-CH₃ | 12 - 16 |

| 7-CH₃ | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Detailed Structural Assignments

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule. chemimpex.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation (cross-peak) would be expected between the H5 and H6 protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H3, H5, H6, and the methyl protons to their respective carbon atoms (C3, C5, C6, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the 2-CH₃ protons to C2 and C3, and from the 7-CH₃ protons to C7 and C7a. The H5 and H6 protons would show correlations to the carboxylic carbon (C4), confirming its position.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in confirming stereochemistry and the proximity of different groups. For instance, a ROESY spectrum could show a correlation between the 7-CH₃ protons and the H6 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₁NO₂, giving it a molecular weight of approximately 189.21 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 189. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). Therefore, significant fragment ions might be observed at m/z 172 (M-17) and m/z 144 (M-45). Further fragmentation of the indole ring could also occur, leading to a complex pattern that can be used to confirm the structure.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M - OH]⁺ |

| 144 | [M - COOH]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Indole): A moderate, sharp peak is anticipated around 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected in the region of 1680-1710 cm⁻¹ due to the carbonyl group of the carboxylic acid.

C=C Stretches (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the indole ring.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Indole |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic/Indole |

Raman Spectroscopy for Complementary Vibrational Analysis

A search for Raman spectroscopic data for this compound did not yield any specific spectra or analyses of its vibrational modes. In principle, a Raman spectrum of this compound would be expected to show characteristic vibrational bands for the indole ring system, the carboxylic acid group, and the methyl substituents. Analysis of these bands, often complemented by computational predictions, would provide valuable insights into the molecular structure and bonding. For instance, studies on similar indole derivatives have used Raman spectroscopy to assign specific vibrational modes. nih.govacs.orgacs.org However, without experimental data for the title compound, a detailed analysis and a corresponding data table of Raman shifts and their assignments cannot be provided.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Investigations into the electronic absorption properties of this compound through UV-Vis spectroscopy have not been reported in the available literature.

Analysis of Electronic Transitions and Absorption Maxima

For indole and its derivatives, the UV-Vis absorption spectrum typically exhibits two main absorption bands corresponding to π→π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ states. nih.gov The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the indole ring. For this compound, one would anticipate absorption maxima in the UV region, likely influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. However, in the absence of experimental spectra, the specific absorption maxima (λmax) and the nature of the electronic transitions cannot be detailed.

Insights into Excited State Properties

The excited state properties of indole derivatives are of significant interest due to their fluorescence characteristics. nih.gov The relative energies of the ¹Lₐ and ¹Lₑ excited states can influence the fluorescence quantum yield and Stokes shift. The substitution pattern on the indole ring plays a crucial role in determining these properties. Without experimental data from techniques such as fluorescence spectroscopy, no specific insights into the excited state properties of this compound can be offered.

X-ray Diffraction (XRD) for Solid-State Structural Determination

No crystallographic data, either from single-crystal or powder X-ray diffraction, could be found for this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

A table of crystallographic data would typically include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. Due to the lack of available data, this cannot be generated.

Powder X-ray Diffraction for Crystalline Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. A PXRD pattern for this compound would serve as a fingerprint for its crystalline form. However, no such data has been published. Therefore, an analysis of its crystalline phases or potential polymorphism is not possible at this time.

Computational and Theoretical Investigations of 2,7 Dimethyl 1h Indole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electronic structure, geometry, and various spectroscopic features.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For a molecule like 2,7-Dimethyl-1H-indole-4-carboxylic acid, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed three-dimensional structure. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, would also be determined, offering insights into the molecule's stability and chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | ~1.39 Å |

| C4-C5 | ~1.40 Å | |

| C7-N1 | ~1.38 Å | |

| C4-C(O)OH | ~1.48 Å | |

| Bond Angle | C2-N1-C7 | ~108° |

| C3-C4-C5 | ~120° | |

| C4-C(O)-OH | ~122° | |

| Dihedral Angle | C3-C4-C(O)-O | ~180° |

| Note: The values in this table are hypothetical and represent typical ranges for similar molecular structures. Actual values would require specific DFT calculations for this compound. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining a molecule's reactivity and its electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis can also reveal the potential for intramolecular charge transfer (ICT), where electronic charge moves from one part of a molecule to another upon excitation.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

| Note: These values are estimations based on similar indole (B1671886) derivatives and would need to be confirmed by specific calculations. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the N-H group in the indole ring would likely exhibit a positive potential, indicating a site for nucleophilic interaction.

Topological Analysis of Electron Density (e.g., Hirshfeld, NBO, QTAIM)

Topological analysis methods provide a deeper understanding of the electron density and chemical bonding within a molecule.

Hirshfeld analysis is used to partition the electron density among the atoms in a molecule, providing information about atomic charges and intermolecular interactions.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and empty orbitals, offering insights into charge transfer, hyperconjugation, and the strength of chemical bonds.

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.

Prediction of Spectroscopic Parameters (Vibrational, UV-Vis, NMR)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Feature | Predicted Value |

| IR | N-H stretch | ~3400 cm⁻¹ |

| C=O stretch | ~1700 cm⁻¹ | |

| UV-Vis | λ_max | ~280-300 nm |

| ¹H NMR | N-H proton | ~8.0-9.0 ppm |

| Aromatic protons | ~7.0-8.0 ppm | |

| Methyl protons | ~2.3-2.6 ppm | |

| Note: These are approximate values and would be refined by specific computational studies. |

Modeling of Excited State Properties using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is crucial for understanding photochemical processes, fluorescence, and phosphorescence. TD-DFT calculations can determine the energies of excited states, the nature of electronic transitions (e.g., π→π* or n→π*), and the changes in molecular geometry upon excitation. For this compound, TD-DFT would be instrumental in predicting its photophysical properties.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to model and mimic the behavior of molecules. These methods are instrumental in rational drug design, allowing for the prediction of molecular properties and interactions, thereby guiding the synthesis and experimental testing of new compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves predicting the binding mode and affinity of the ligand to the active site of the target. A high binding affinity, often represented by a low binding energy score, suggests a strong interaction, which is a desirable characteristic for a potential drug candidate.

In a typical molecular docking study involving an indole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, is built and optimized using computational chemistry software. The docking software then systematically explores various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose.

For instance, studies on other indole-carboxylic acid derivatives have demonstrated their potential to bind to various enzymes and receptors. For example, various indole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and proteins involved in cancer progression like Mcl-1 and VEGFR-2 tyrosine kinase. nih.govnih.govd-nb.info In these studies, molecular docking has been instrumental in elucidating the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

A hypothetical docking study of this compound against a target protein would likely reveal the importance of the carboxylic acid group in forming hydrogen bonds with polar amino acid residues in the active site. The indole ring, being aromatic, could participate in pi-pi stacking or hydrophobic interactions with aromatic or nonpolar residues. The methyl groups at positions 2 and 7 would also influence the binding orientation and specificity by fitting into corresponding hydrophobic pockets within the active site. The results of such a study would provide a rational basis for designing more potent and selective analogs.

Interactive Data Table: Hypothetical Molecular Docking Results of Indole Derivatives Against a Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 (Predicted) | LYS78, ASP184, PHE185 | 2 | 5 |

| Indole-2-carboxylic acid | -7.2 | LYS78, ASP184 | 2 | 3 |

| 5-Bromoindole-2-carboxylic acid hydrazone | -9.1 | CYS919, ASP1046 | 3 | 6 |

| Thiosmicarbazone-indole derivative | -8.8 | Not Specified | Not Specified | Not Specified |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations simulate the motion of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamic behavior of the system in a biological environment. mdpi.com This technique is computationally intensive but provides a more realistic representation of the molecular interactions.

An MD simulation of the this compound-target complex, obtained from a docking study, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would then calculate the forces between atoms and their movements over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding or protein function. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Studies on similar molecules have utilized MD simulations to confirm the stability of the docked poses and to understand the subtle conformational changes that occur upon ligand binding. nih.gov For this compound, MD simulations could reveal how the methyl groups contribute to the stability of the binding by anchoring the molecule in a hydrophobic pocket and how the flexibility of the carboxylic acid group allows it to maintain crucial hydrogen bond interactions.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability. |

| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Shows persistent and strong hydrogen bonding. |

| Binding Free Energy (MM-PBSA) | -45.2 kcal/mol | Suggests a strong and favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and the observed activity or property. QSAR is particularly valuable in drug discovery for predicting the activity of new compounds, thereby prioritizing which molecules to synthesize and test.

To build a QSAR model for a series of indole derivatives, including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), electronic (e.g., dipole moment, partial charges), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power.

For instance, a QSAR study on a series of indole derivatives as anticancer agents might reveal that descriptors related to hydrophobicity, molecular size, and the presence of hydrogen bond donors are crucial for their activity. nih.gov Such a model could then be used to predict the anticancer activity of this compound and other unsynthesized analogs. The insights gained from the QSAR model can guide the design of new derivatives with improved potency. For example, if the model indicates that increased hydrophobicity is beneficial, modifications to the indole scaffold to include more lipophilic groups could be explored.

Interactive Data Table: Example of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in the target. |

| Topological | Wiener Index | A descriptor of molecular branching. | May relate to the shape and fit of the molecule in the binding site. |

| Constitutional | Molecular Weight | The mass of the molecule. | Can affect solubility, absorption, and binding. |

| 3D | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. | Relates to the molecule's interaction with its environment. |

Mechanistic Biological Activity of 2,7 Dimethyl 1h Indole 4 Carboxylic Acid in Vitro

Mechanistic Studies on Antimicrobial Activity

Following a thorough search of published research, no specific studies detailing the mechanistic antimicrobial activity of 2,7-Dimethyl-1H-indole-4-carboxylic acid were identified. While the broader class of indole (B1671886) derivatives has been investigated for antimicrobial properties, data pertaining specifically to this compound is not available in the reviewed literature.

Elucidation of Enzyme Inhibition Mechanisms

There is no available scientific literature detailing the elucidation of enzyme inhibition mechanisms by this compound. Specific research on its potential inhibitory effects on enzymes such as DNA gyrase or Lanosterol-14-alpha demethylase has not been found.

Investigating Molecular Targets in Viral Replication

No research studies were found that investigate the molecular targets of this compound in the context of viral replication. Consequently, there is no information on its potential activity against targets such as HIV-1 Integrase Strand Transfer.

Mechanistic Pathways of Anti-Inflammatory Action

No published data could be located regarding the mechanistic pathways of the anti-inflammatory action of this compound.

Modulation of Pro-inflammatory Cytokine and Chemokine Production

Information regarding the modulation of pro-inflammatory cytokine and chemokine production by this compound is not available in the current scientific literature.

Inhibition of Key Inflammatory Signaling Cascades

There are no studies available that describe the inhibition of key inflammatory signaling cascades, such as NF-κB, MAPKs, or PI3K/Akt, by this compound.

Activation of Anti-inflammatory Response Pathways

No research could be found detailing the activation of anti-inflammatory response pathways, including the Nrf2/HO-1 pathway, by this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific mechanistic biological activities of This compound according to the provided outline.

The instructions specified a strict focus on this particular compound, excluding information on other indole derivatives. The conducted searches did not yield specific research findings for "this compound" in the context of:

Selective or non-selective cyclooxygenase (COX) isoenzyme inhibition.

Mechanistic insights into its antiproliferative and apoptotic activities.

Interaction with cellular processes governing cell growth and programmed cell death.

Inhibition of tubulin polymerization.

Modulatory effects on DNA topoisomerases.

Interaction with Histone Deacetylases (HDAC) and Sirtuins.

Impact on oncogenic signaling pathways such as AKT-mTOR.

While there is extensive research on the biological activities of the broader class of indole-containing compounds, the specific data required to detail the mechanisms of action for this compound is not available in the public domain based on the search results. Therefore, it is not possible to fulfill the request while adhering to the strict content inclusions and exclusions provided.

Antioxidant Mechanism Elucidation

Radical Scavenging Capabilities and Related Mechanisms

There is currently no available research detailing the radical scavenging capabilities of this compound. Studies investigating its potential to donate a hydrogen atom or an electron to neutralize free radicals, and the specific mechanisms involved (e.g., Hydrogen Atom Transfer, Single Electron Transfer), have not been published.

Role in Redox Homeostasis

Information on the role of this compound in cellular redox homeostasis is not available. There are no studies to indicate whether this compound can influence the balance of pro-oxidants and antioxidants within a biological system, or if it can interact with or modulate the activity of endogenous antioxidant enzymes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,7 Dimethyl 1h Indole 4 Carboxylic Acid Derivatives

Influence of Substituent Position and Electronic Properties on Biological Efficacy and Molecular Interactions

The biological efficacy of indole (B1671886) derivatives is significantly influenced by the nature and position of substituents on the indole ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with its biological target.

Research on various indole derivatives has shown that the position of substituents can drastically alter biological activity. For instance, in a series of indole-based compounds, the placement of a phenyl group at position 3 was found to be important for antifungal activity. Similarly, studies on other indole derivatives have indicated that substitutions at various positions on the indole ring can significantly affect their anti-TB activity. The electronic nature of these substituents can influence the electron density of the indole ring system, which in turn can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the target protein.

For derivatives of 2,7-dimethyl-1H-indole-4-carboxylic acid, introducing substituents at other available positions (e.g., 3, 5, or 6) would be expected to modulate activity. Electron-withdrawing groups, such as nitro or cyano groups, can alter the electronic distribution and potentially enhance interactions with electron-rich pockets in a target protein. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, could increase the electron density and favor interactions with electron-deficient sites. A quantitative structure-activity relationship (QSAR) model for a set of substituted indoles revealed that electronic and physicochemical factors could explain their inhibitory activity against certain enzymes. ijpsi.org

The following table illustrates the hypothetical effect of different substituents at the 5-position of the this compound scaffold on a generic biological activity.

| Substituent at C5 | Electronic Property | Predicted Biological Activity (IC₅₀ in µM) |

| -H | Neutral | 5.2 |

| -Cl | Electron-withdrawing | 2.8 |

| -NO₂ | Strongly Electron-withdrawing | 1.5 |

| -OCH₃ | Electron-donating | 7.9 |

| -NH₂ | Strongly Electron-donating | 10.3 |

Role of the Carboxylic Acid Moiety and its Derivatives (Esters, Amides) in Target Binding and Activity Modulation

The carboxylic acid group at the 4-position of the indole ring is a key functional group that often plays a critical role in target binding. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges with basic residues in a binding site, makes it a crucial anchor point for molecular recognition. ijacskros.com

Modification of the carboxylic acid to its corresponding esters or amides can significantly modulate the biological activity and pharmacokinetic properties of the molecule. Esters are often used as prodrugs to enhance membrane permeability and oral bioavailability, as they are generally more lipophilic than the parent carboxylic acid. drughunter.com In some cases, retaining the methyl or ethyl ester resulted in enhanced fusion inhibitory activity in a series of indole-based compounds. nih.gov

Amides, on the other hand, can introduce additional hydrogen bonding interactions and can also alter the molecule's metabolic stability. The replacement of the carboxylic acid with an amide can sometimes lead to a change in the mode of action or selectivity. For example, in a series of 4-phenylcoumarin-3-carboxylic acid derivatives, the esters showed anticoagulant activity, whereas the amides exhibited marked antiarrhythmic activity. nih.gov The choice between an ester and an amide derivative can, therefore, be a strategic decision in drug design to fine-tune the compound's properties.

The table below provides a hypothetical comparison of the binding affinity of this compound and its simple derivatives to a target protein.

| Compound | Functional Group | Predicted Binding Affinity (Kᵢ in nM) |

| This compound | Carboxylic Acid | 50 |

| Methyl 2,7-dimethyl-1H-indole-4-carboxylate | Methyl Ester | 120 |

| 2,7-Dimethyl-1H-indole-4-carboxamide | Primary Amide | 85 |

| N-Methyl-2,7-dimethyl-1H-indole-4-carboxamide | Secondary Amide | 70 |

Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles, is also a common strategy in medicinal chemistry to improve pharmacokinetic properties while maintaining or improving biological activity. drughunter.comcambridgemedchemconsulting.com

Impact of Methyl Substituents at Positions 2 and 7 on Conformational Preferences and Molecular Recognition

The methyl groups at positions 2 and 7 of the indole ring are not merely passive substituents; they can significantly influence the molecule's conformational preferences and its recognition by a biological target. The methyl group at the 2-position can sterically influence the orientation of adjacent functional groups and can also contribute to hydrophobic interactions within a binding pocket.

The methyl group at the 7-position, located on the benzene (B151609) portion of the indole ring, can also have a profound impact. Its presence can restrict the rotation of the carboxylic acid group at the 4-position, thereby influencing the preferred conformation of this key binding moiety. This conformational constraint can be advantageous if it pre-organizes the molecule in a bioactive conformation, leading to a lower entropic penalty upon binding to the target.

Conformational Analysis and its Correlation with Observed Biological and Spectroscopic Properties

Conformational analysis of this compound and its derivatives is essential for understanding the three-dimensional arrangement of atoms that is recognized by a biological target. The relative orientation of the carboxylic acid group with respect to the indole ring system is a key conformational feature.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to determine the preferred conformations of these molecules in different environments. researchgate.net These studies can identify low-energy conformers and the energy barriers between them. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide experimental insights into the conformational preferences of these molecules in solution. By analyzing parameters like nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the predominant solution-state conformation. Correlating these conformational preferences with the observed biological activity can provide valuable insights for the design of more rigid analogs that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.

Computational Approaches to SAR/SPR, including Pharmacophore Modeling and Ligand Efficiency Metrics

Computational methods are invaluable tools for elucidating the SAR and SPR of this compound derivatives. Pharmacophore modeling, for instance, can be used to identify the key chemical features and their spatial arrangement that are essential for biological activity. dovepress.comd-nb.info A pharmacophore model can be generated based on a set of active molecules or from the structure of the target's binding site. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the physicochemical properties of the molecules with their biological activity. ijpsi.org These models can help in predicting the activity of newly designed compounds and in understanding the key molecular descriptors that govern the activity.

Ligand efficiency (LE) metrics are also important in the early stages of drug discovery to assess the quality of hits and to guide their optimization. LE is a measure of the binding energy per heavy atom of a molecule. By optimizing for ligand efficiency, it is possible to develop potent compounds with lower molecular weight and more favorable physicochemical properties.

The table below presents hypothetical ligand efficiency metrics for a series of this compound derivatives.

| Compound ID | IC₅₀ (µM) | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) |

| 1 | 10.0 | 203.22 | 0.34 |

| 2 | 2.5 | 237.66 | 0.35 |

| 3 | 0.8 | 265.70 | 0.36 |

| 4 | 0.2 | 298.75 | 0.37 |

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of novel this compound derivatives.

Advanced Applications of 2,7 Dimethyl 1h Indole 4 Carboxylic Acid and Its Derivatives

Applications in Materials Science

The inherent electronic and photophysical properties of the indole (B1671886) ring system make it a prime candidate for the development of advanced materials. The specific substitutions on 2,7-Dimethyl-1H-indole-4-carboxylic acid can be leveraged to tune these properties for specific functions.

Electrochromic materials, which change color in response to an electrical potential, are crucial for applications such as smart windows, displays, and sensors. Conjugated polymers containing heterocyclic units like indole are excellent candidates for these materials due to their electrochemical activity and tunable optical properties. mdpi.com

Research has demonstrated that polymers derived from indole-carboxylic acids can exhibit promising electrochromic behavior. For instance, a composite of poly(indole-6-carboxylic acid) and carbon has been synthesized and utilized, showcasing the viability of such polymers. researchgate.net Similarly, poly(1H-benzo[g]indole) has been used in high-performance electrochromic devices (ECDs), displaying good optical contrast (41% at 610 nm), high coloration efficiency, and fast response times. rsc.org

For this compound, the indole nucleus can be electropolymerized to form a conjugated polymer. The carboxylic acid group at the 4-position can enhance the processability and adhesion of the resulting polymer film to electrode surfaces. The methyl groups at the 2 and 7 positions can influence the polymer's morphology, solubility, and electronic properties, thereby affecting the ultimate color, switching speed, and stability of the electrochromic material. The polymerization would likely occur through the C3 position and the N-H position of the indole ring, creating a stable, conjugated backbone capable of undergoing the redox reactions necessary for electrochromism.

The development of efficient and stable electrocatalysts is vital for energy conversion and storage technologies. The functional groups on this compound make it a promising candidate for creating catalyst support materials.

A key strategy in electrocatalysis is the immobilization of catalytically active metal complexes onto a stable, conductive matrix. Research has shown that a poly(indole-6-carboxylic acid)/carbon composite can serve as an effective matrix. researchgate.net In this work, the carboxylic acid groups of the polymer were used to chemically link 5-amine-1,10-phenanthroline, which then formed complexes with copper (II) or iron (II) ions. These final composites demonstrated significant electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net

Following this precedent, this compound could be polymerized to create a similar support material. The carboxylic acid at the C4 position provides a readily available anchor point for covalently attaching catalytic species, such as metal complexes or nanoparticles. The indole polymer backbone offers good chemical stability and electronic conductivity, which are essential for an effective catalyst support. Furthermore, the development of chiral ligands for enantioselective transition metal catalysis is an area of active research, and axially chiral indoles are seen as promising building blocks for such applications. chemistryviews.org

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that has been widely exploited in the design of molecular probes and sensors for biological and chemical systems. mdpi.commdpi.com The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the indole ring. nih.govresearchgate.net

The fluorescence of the indole core arises from π-π* electronic transitions. Substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the fluorescence characteristics. For this compound:

The indole ring provides the fundamental fluorophore.

The methyl groups at C2 and C7 are weak electron-donating groups, which can influence the electron density of the ring and potentially increase the fluorescence quantum yield.

The carboxylic acid group at C4 is an electron-withdrawing group and, importantly, its protonation state is pH-dependent. This makes the molecule a candidate for a pH sensor, as the fluorescence properties would likely change upon deprotonation of the carboxylic acid. mdpi.com

Studies on various indole-carboxylic acids have shown their utility as fluorescent probes. nih.gov For example, novel indole derivatives designed with donor-π-acceptor (D-π-A) architectures exhibit strong fluorescence and can act as pH sensors due to the protonation of nitrogen and oxygen-containing groups. mdpi.com The specific substitution pattern of this compound creates a unique electronic environment that could be harnessed for developing sensors for specific ions or molecules through further functionalization of the carboxylic acid group. acs.org

Table 1: Photophysical Properties of Selected Indole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Environment |

|---|---|---|---|

| Indole | 287 | 295 | Vapor |

| 6-Hydroxyindole | 301 | 304 | Cyclohexane |

| 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | - | - | MeOD (NMR data available) nih.gov |

This table presents data for related indole compounds to illustrate the range of photophysical properties observed in this class of molecules. Data for the title compound is not currently available in the literature.

Non-linear optical (NLO) materials are essential for advanced technologies like optical computing, data storage, and telecommunications. arxiv.orgjhuapl.edu Organic molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit strong NLO responses. The key molecular property for second-order NLO materials is a large first hyperpolarizability (β). researchgate.net

The structure of this compound is conducive to NLO activity. It possesses a donor-acceptor (D-A) framework, which is a common design strategy for NLO chromophores:

Donor (D): The indole ring, particularly with the electron-donating methyl groups at positions 2 and 7, acts as the electron donor.

Acceptor (A): The carboxylic acid group at position 4 serves as the electron acceptor.

This intramolecular charge-transfer character can lead to a large change in dipole moment upon excitation, resulting in a significant NLO response. rsc.org Computational and experimental studies on other indole derivatives, such as Indole-7-carboxyldehyde (I7C), have confirmed their potential as NLO materials. The computed first hyperpolarizability (β) for I7C was found to be approximately six times greater than that of urea, a standard inorganic NLO material. arxiv.org The NLO properties of indole derivatives can be systematically tuned by modifying the substituent groups to enhance the charge-transfer characteristics. nih.gov

Table 2: Calculated NLO Properties of Indole-7-carboxyldehyde (I7C)

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 1.88 | Debye |

| Polarizability (α) | 17.36 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu |

Data from computational studies on I7C, a structurally related indole derivative, illustrating the potential for NLO activity in this class of compounds. arxiv.org

Applications in Agrochemical Research

Indole derivatives play a significant role in agriculture, both as natural plant hormones and as synthetic herbicides and pesticides. beilstein-journals.orgresearchgate.net The indole-acetic acid (IAA) scaffold is particularly important, and many synthetic herbicides are designed as auxin mimics. beilstein-journals.org

Herbicidal Activity: Many commercial herbicides are derivatives of carboxylic acids. nih.gov A primary mechanism of action for indole-based herbicides is the mimicry of the plant hormone auxin (indole-3-acetic acid). These synthetic auxins bind to auxin receptors, such as the TIR1 protein, leading to an uncontrolled and ultimately lethal growth response in susceptible plants, particularly broadleaf weeds. nih.govresearchgate.net

A series of novel indole-3-carboxylic acid derivatives have been synthesized and shown to exhibit excellent herbicidal activity by acting as auxin receptor protein TIR1 antagonists. nih.gov For example, certain derivatives achieved inhibition rates of up to 96% on the root of rape (B. napus) at a concentration of 100 mg/L. nih.gov

The structure of this compound is distinct from the typical auxin mimic scaffold, which usually features the carboxylic acid (or a group that can be metabolized to it) at the C3 position. This structural difference is significant. Its potential herbicidal activity would need to be investigated to determine if it can interact with the TIR1 receptor or if it acts through a different mechanism, such as the inhibition of other crucial plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org The methyl groups at C2 and C7 would also influence its binding affinity and specificity to any target protein.

Pesticidal Activity: Indole derivatives have also been explored as insecticides. For instance, the synthesized compound 1-(1H-indol-3-yl)hexan-1-one showed high toxicity against the diamondback moth (Plutella xylostella), a destructive pest of brassica crops, with efficacy exceeding that of the pyrethroid deltamethrin. researchgate.net The mechanism of action for such insecticidal indoles can vary, but often involves disruption of key neurological or metabolic pathways in the insect. The potential of this compound as a pesticide would require screening against various insect pests and subsequent mechanistic studies to identify its molecular target.

Table 3: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives against Rape (B. napus) Root Growth

| Compound | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Compound 10d | 100 | 96 |

| Compound 10d | 10 | 92 |

| Compound 10h | 100 | 95 |

| Compound 10h | 10 | 93 |

Data from a study on indole-3-carboxylic acid derivatives, demonstrating their potential as potent herbicides. nih.gov

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the investigation of This compound as a plant growth regulator. As a result, specific research findings, data tables, and mechanisms of action for this particular compound in the context of plant science could not be provided.

The broader class of indole derivatives, particularly those with a carboxylic acid functional group, has been a significant area of research in plant biology due to their structural similarity to the natural auxin, indole-3-acetic acid (IAA). nih.gov Research in this field generally focuses on how different substitutions on the indole ring affect auxin-like activity, with the goal of developing new synthetic plant growth regulators. scispace.comscielo.br However, studies specifically examining the effects of methyl groups at the 2 and 7 positions of indole-4-carboxylic acid on plant growth have not been found.

Without specific studies on this compound, it is not possible to provide detailed information on its efficacy or mode of action as a plant growth regulator. Further research would be required to determine if this specific chemical structure possesses any significant biological activity in plants.

Future Research Directions for 2,7 Dimethyl 1h Indole 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is a continuous drive towards methods that are more efficient, cost-effective, and environmentally benign. researchgate.netnih.gov Future research should focus on applying modern synthetic strategies to produce 2,7-Dimethyl-1H-indole-4-carboxylic acid and its analogs.

Key research objectives in this area include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs that can assemble the dimethyl-indole carboxylic acid core in a single step from simple, readily available precursors. researchgate.net This approach aligns with the principles of green chemistry by increasing atom economy and reducing waste. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis. nih.gov Flow chemistry offers advantages such as improved safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity. nih.gov

Catalyst Innovation: Exploring the use of novel catalysts, including earth-abundant metals or organocatalysts, to replace traditional, more hazardous reagents. For instance, systems using activated carbon and molecular oxygen have been shown to be effective for the oxidative aromatization of indolines to indoles, presenting a greener alternative to conventional methods. nih.gov

| Scalability | Batch processes can be challenging to scale up safely and efficiently. | Flow chemistry systems allow for flexible and on-demand production. nih.gov |

Comprehensive Computational Studies for Predictive Modeling and Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at an atomic level. For this compound, computational studies can accelerate research by guiding experimental work.

Future computational investigations should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to model the electronic structure, predict spectroscopic properties (NMR, IR), and elucidate the mechanisms of synthetic reactions. This can help optimize reaction conditions and predict the formation of regioisomers.

Molecular Docking and Dynamics: Simulating the interaction of the compound with potential biological targets. These models can predict binding affinities and conformations, providing insights into its potential therapeutic applications and helping to prioritize which proteins to investigate experimentally. nih.govmdpi.com For example, docking studies could reveal how the indole core and carboxylic acid group might chelate metal ions in an enzyme's active site, a common mechanism for inhibitors. nih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. This early-stage assessment can help identify candidates with favorable drug-like properties. nih.gov

Table 2: Applications of Computational Methods

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic data; calculate molecular orbital energies. |

| Molecular Docking | Predict binding modes and affinities to potential protein targets. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time; study conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide derivative design. |

Exploration of Polymorphism and Co-crystallization for Tuned Material Properties

The solid-state properties of a chemical compound, such as solubility and stability, are governed by its crystal structure. researchgate.netnih.gov Polymorphism, the ability of a substance to exist in multiple crystal forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical sciences. researchgate.netrsc.orgyoutube.com

Future research should systematically investigate:

Polymorph Screening: A thorough screening for different polymorphic forms of this compound using various crystallization techniques (e.g., solvent evaporation, cooling, melt crystallization). rsc.org Each polymorph would need to be characterized using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy. nih.govrsc.org

Co-crystal Engineering: Designing and synthesizing co-crystals with pharmaceutically acceptable co-formers. The goal would be to create new solid forms with improved physicochemical properties, such as enhanced aqueous solubility or dissolution rate, which are critical for bioavailability. nih.govresearchgate.net

Structural Analysis: Detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that define the crystal packing in different polymorphs and co-crystals. rsc.org Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these interactions. rsc.org

Identification of Novel Molecular Targets and Binding Mechanisms for Biological Activity

Indole-4-carboxylic acid and its derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as antagonists for receptors. ontosight.aisigmaaldrich.com A crucial future direction is to identify the specific molecular targets of this compound and elucidate its mechanism of action.

Potential avenues of exploration include:

Broad Biological Screening: Testing the compound against a diverse panel of assays representing different target classes (e.g., kinases, proteases, GPCRs, ion channels) to identify potential biological activities.

Target Deconvolution: For any observed activity, employing techniques such as affinity chromatography, proteomics, or genetic approaches to identify the specific protein(s) with which the compound interacts.

Biophysical and Structural Studies: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction. Obtaining a co-crystal structure of the compound bound to its target protein would provide definitive insight into the binding mechanism and guide further optimization. nih.gov Indole-2-carboxylic acid derivatives, for instance, have been identified as potent inhibitors of targets like Mcl-1 and HIV-1 integrase, with X-ray crystallography revealing how the indole scaffold binds within the protein's active site. nih.govnih.gov

Rational Design and Synthesis of Advanced Derivatives with Enhanced and Selective Activities

Once a validated molecular target is identified, the structure of this compound can serve as a scaffold for the rational design of new, more potent, and selective analogs. nih.govresearchgate.net This process involves a systematic investigation of the structure-activity relationship (SAR).

Key strategies for this research phase include:

Scaffold Modification: Synthesizing a library of derivatives by modifying the functional groups at various positions of the indole ring. For example, substituents could be introduced at the N1-position, the C3-position, or by replacing the methyl groups at C2 and C7.

Bioisosteric Replacement: Replacing the carboxylic acid or methyl groups with other functional groups that have similar physical or chemical properties to probe their importance for binding and activity. This has been a successful strategy for other indole-based compounds. nih.gov

Structure-Based Drug Design: Using the structural information from computational modeling or X-ray crystallography (as described in 8.2 and 8.4) to design new derivatives that make optimal interactions with the target protein, thereby enhancing binding affinity and selectivity. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,7-Dimethyl-1H-indole-4-carboxylic acid?

Methodological Answer: A common approach involves condensation reactions using formyl intermediates. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with aminothiazolones or arylthioureas under reflux in acetic acid with sodium acetate as a catalyst (3–5 hours). This method yields substituted indole-carboxylic acid derivatives . Key parameters include stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of nucleophile) and temperature control to avoid side reactions. Purification typically involves recrystallization or column chromatography.

Q. How should researchers characterize this compound experimentally?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl groups.

- IR spectroscopy to identify carboxylic acid (-COOH) and indole N-H stretches.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) using programs like SHELX for structural refinement. SHELX employs direct methods for phase determination and least-squares refinement for atomic coordinates .

Q. What safety protocols are critical during handling?

Methodological Answer: Based on SDS for analogous indole-carboxylic acids:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use NIOSH-approved P95 respirators if aerosolization occurs .

- Ventilation: Work in a fume hood to prevent inhalation.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .

- Storage: Keep in airtight containers at -20°C to maintain stability .

Q. Which computational methods are suitable for studying its electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides accurate thermochemical data. For example, B3LYP achieves <2.4 kcal/mol deviation in atomization energies . Basis sets like 6-31G* are recommended for geometry optimization. Solvent effects (e.g., acetic acid in synthesis) can be modeled using PCM (Polarizable Continuum Model).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

Methodological Answer: Use SHELX software for structure solution:

- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.

- Refinement: Apply SHELXL’s least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., carboxylic acid dimers) are critical for validating packing arrangements .

- Validation: Check R-factors (target: <5%) and residual density maps for missing electron density.

Q. How to address contradictions between experimental and computational data?

Methodological Answer:

- Triangulation: Cross-validate NMR/IR results with DFT-predicted vibrational frequencies or chemical shifts.

- Error Analysis: Re-examine synthesis purity (e.g., HPLC) if computational bond lengths deviate >0.05 Å from crystallographic data.

- Iterative Refinement: Adjust computational parameters (e.g., solvent models) or repeat experiments under controlled conditions .

Q. What strategies enable derivatization for bioactivity studies?

Methodological Answer:

- Esterification: Use DCC/DMAP coupling to convert the -COOH group to esters (e.g., ethyl ester for membrane permeability).

- Amidation: React with amines (e.g., benzylamine) via EDC/HOBt activation to generate amide libraries.

- Functionalization: Introduce substituents at the indole N-H position using alkyl halides under basic conditions .

Q. How to assess toxicity and environmental impact?

Methodological Answer:

- In vitro assays: Perform Ames tests (bacterial reverse mutation) and MTT assays on mammalian cell lines.

- Ecotoxicity: Use algae (e.g., Chlorella vulgaris) growth inhibition tests.

- Regulatory compliance: While SDS data for similar compounds indicate no IARC/OSHA carcinogenicity , always conduct fresh assays due to methyl group metabolic variability.

Q. What in silico approaches predict drug-likeness or protein interactions?

Methodological Answer:

- Pharmacokinetics: Use SwissADME to predict LogP (target: 2–3 for oral bioavailability) and CYP450 inhibition.

- Docking Studies: AutoDock Vina or Glide can model interactions with targets like cyclooxygenase-2. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR: Build regression models using descriptors (e.g., HOMO/LUMO energies from DFT) to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.